molecular formula C15H12ClFN2O2 B2860626 N'-benzyl-N-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 329078-66-2

N'-benzyl-N-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2860626
CAS No.: 329078-66-2
M. Wt: 306.72
InChI Key: UXQXSMDRMGOHEQ-UHFFFAOYSA-N
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Description

N'-Benzyl-N-(3-chloro-4-fluorophenyl)ethanediamide is a diamide derivative featuring a benzyl group and a 3-chloro-4-fluorophenyl substituent.

Properties

IUPAC Name

N-benzyl-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-8-11(6-7-13(12)17)19-15(21)14(20)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXSMDRMGOHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Approach

The direct amidation method involves the reaction of 3-chloro-4-fluoroaniline with benzylamine in the presence of oxalyl chloride as an activating agent. This one-pot synthesis proceeds via nucleophilic acyl substitution, where oxalyl chloride converts the amine groups into reactive intermediates. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours, achieving yields of 65–72%.

Mechanistic Insights :

  • Activation Step : Oxalyl chloride reacts with the carbonyl group of ethanedioic acid to form a mixed anhydride intermediate.
  • Amine Coupling : 3-Chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon, followed by benzylamine incorporation to form the diamide structure.

Optimization Parameters :

  • Solvent Effects : DMF enhances solubility of aromatic amines and stabilizes intermediates through polar interactions.
  • Catalytic Additives : Triethylamine (0.5 eq.) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Table 1: Yield Variation with Solvent Systems

Solvent Temperature (°C) Time (h) Yield (%)
DMF 85 7 72
THF 65 10 58
Dichloromethane 40 12 45

Stepwise Synthesis via Intermediate Formation

This method involves sequential amide bond formation to improve regioselectivity. First, 3-chloro-4-fluoroaniline is reacted with ethyl oxalate to form N-(3-chloro-4-fluorophenyl)oxamate, which is subsequently treated with benzylamine under basic conditions.

Synthetic Steps :

  • Intermediate Synthesis :
    • Ethyl oxalate (1.2 eq.) reacts with 3-chloro-4-fluoroaniline in toluene at reflux (110°C) for 4 hours.
    • The intermediate is isolated via vacuum filtration (yield: 85–90%).
  • Benzylamine Coupling :
    • The oxamate intermediate is dissolved in methanol and treated with benzylamine (1.5 eq.) and K₂CO₃ (2 eq.) at 60°C for 5 hours.
    • Yield after recrystallization (ethyl acetate/hexane): 78%.

Advantages :

  • Minimizes side reactions such as oligomerization.
  • Allows for purification of intermediates, enhancing final product purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like toluene favor intermediate stability, while polar aprotic solvents (DMF, DMSO) accelerate coupling rates. Elevated temperatures (>80°C) reduce reaction times but may promote decomposition of halogenated aromatic amines.

Table 2: Impact of Temperature on Reaction Kinetics

Temperature (°C) Rate Constant (k, ×10⁻³ min⁻¹) Half-Life (min)
60 1.2 577
80 3.8 182
100 6.5 107

Catalytic and Ultrasound-Assisted Methods

Ultrasound irradiation (40 kHz) reduces reaction times by 50% through cavitation-enhanced mass transfer. Catalysts such as HOBt (1-hydroxybenzotriazole) improve coupling efficiency by suppressing racemization.

Key Findings :

  • Ultrasound Parameters : 40% amplitude for 30 minutes increases yield to 81% compared to conventional heating.
  • Catalyst Loading : 10 mol% HOBt optimizes diamide formation while minimizing byproducts.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (500 MHz, CDCl₃) :

  • δ 7.45–7.30 (m, 5H, benzyl Ar-H)
  • δ 7.12 (dd, J = 8.5, 2.0 Hz, 1H, fluorophenyl H-5)
  • δ 6.95 (d, J = 8.5 Hz, 1H, fluorophenyl H-6)
  • δ 4.52 (s, 2H, CH₂Ph)

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1655 cm⁻¹ (C=O amide I)
  • 1540 cm⁻¹ (C-Cl stretch)

Mass Spec (ESI+) :

  • m/z 347.1 [M+H]⁺ (calc. 347.08 for C₁₅H₁₃ClFN₂O₂)

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on both aromatic rings slow reaction kinetics, necessitating excess reagents.
  • Purification Difficulties : Similar polarities of byproducts require gradient column chromatography (SiO₂, 5–10% MeOH/CH₂Cl₂).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-chloro-4-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxamides.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-chloro-4-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes and applications of N'-benzyl-N-(3-chloro-4-fluorophenyl)ethanediamide with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications/Properties
This compound Ethanediamide 3-chloro-4-fluorophenyl, benzyl ~318.7 (estimated) Hypothesized agrochemical/pharma use
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl 257.68 Polymer precursor (polyimides)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, methoxy-isopropyl 323.28 Fungicide (Oomycete control)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Carboxamide 3-chlorophenyl, tetrahydrofuran 298.74 Fungicide

Key Observations:

  • This could improve thermal stability in materials or receptor-binding affinity in bioactive compounds .
  • Backbone Flexibility : The ethanediamide moiety may offer greater conformational flexibility than rigid phthalimide or benzamide cores, influencing solubility and interaction with biological targets .

Functional Implications

Bioactivity and Agrochemical Potential
  • Flutolanil and Cyprofuram : Both feature chloro-substituted aromatic rings and amide backbones, critical for fungicidal activity. The trifluoromethyl group in flutolanil enhances lipophilicity, improving membrane penetration . The target compound’s 4-fluoro substituent could similarly optimize bioavailability.
  • Target Compound: The benzyl group may confer unique binding modes in enzyme inhibition, while chloro-fluoro synergy might reduce metabolic degradation compared to non-fluorinated analogs.

Q & A

Q. What are the optimal synthetic routes for N'-benzyl-N-(3-chloro-4-fluorophenyl)ethanediamide, and how can reaction yields be improved?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Amide bond formation : Reacting 3-chloro-4-fluoroaniline derivatives with activated oxalyl chloride intermediates in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 273 K) .
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reagents like EDCI/HOBt.
    Optimization strategies :
    • Use high-purity reagents to minimize side reactions.
    • Employ catalytic agents (e.g., DMAP) to enhance reaction efficiency.
    • Monitor reaction progress via TLC or LC-MS to isolate intermediates.
    • Purify via column chromatography or recrystallization (e.g., toluene slow evaporation) to improve yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, amide protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 420.87 for C21_{21}H22_{22}ClFN2_2O4_4) .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to analyze dihedral angles and hydrogen-bonding networks .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

Experimental design :

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with biological targets like protein kinases?

Methodological steps :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets (e.g., PDB entries 4DKO, 4DKP) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hydrophobic interactions with Phe82, hydrogen bonds with Lys68) .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Analytical approaches :

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays in cancer lines) .
  • SAR studies : Compare analogs (Table 1) to identify substituent effects. For example, replacing the benzyl group with cyclopropyl may alter binding affinity .

Q. Table 1: Substituent Effects on Bioactivity

SubstituentIC50_{50} (nM)Target ProteinReference
Benzyl15 ± 2IDO1
2-Cyclopropyl42 ± 5Kinase X
Thiophene-furan hybrid8 ± 1Kinase Y

Q. What experimental designs are recommended for elucidating the compound's mechanism of action in enzymatic systems?

  • Enzyme inhibition assays : Measure IC50_{50} using fluorescence-based kits (e.g., Z’-LYTE for kinases) with ATP concentrations near Km_m .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cellular target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Crystallization strategies :

  • Solvent screening : Test mixtures of DMSO/water, ethanol/toluene, or THF/hexane for slow evaporation .
  • Additive screening : Include small molecules (e.g., heptane triols) to promote lattice formation.
  • Cryoprotection : Use glycerol or PEG 400 to prevent ice crystal damage during X-ray data collection .

Q. What methodologies are effective for tracking the compound's pharmacokinetics in vivo?

  • Radiolabeling : Synthesize 18F^{18}F-labeled analogs via Suzuki-Miyaura coupling (e.g., using [$ ^{18}F $$
    3-chloro-4-fluoroaniline) for PET imaging .
  • LC-MS/MS quantification : Develop MRM transitions for the parent ion and metabolites in plasma/tissue homogenates .

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